molecular formula C9H13NO2S B13297552 1-((1R)-1-Aminoethyl)-2-(methylsulfonyl)benzene

1-((1R)-1-Aminoethyl)-2-(methylsulfonyl)benzene

Cat. No.: B13297552
M. Wt: 199.27 g/mol
InChI Key: YWPAIOBGKCDKQA-SSDOTTSWSA-N
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Description

1-((1R)-1-Aminoethyl)-2-(methylsulfonyl)benzene is an organic compound with a unique structure that combines an aminoethyl group and a methylsulfonyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((1R)-1-Aminoethyl)-2-(methylsulfonyl)benzene typically involves the introduction of the aminoethyl and methylsulfonyl groups onto a benzene ring. Common synthetic routes include:

Industrial Production Methods: Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for yield and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of these processes.

Chemical Reactions Analysis

Types of Reactions: 1-((1R)-1-Aminoethyl)-2-(methylsulfonyl)benzene undergoes various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are frequently used.

    Substitution: Electrophilic reagents like bromine (Br₂) and chlorosulfonic acid (HSO₃Cl) are commonly employed.

Major Products:

    Oxidation: Formation of imines or amides.

    Reduction: Conversion to amino derivatives.

    Substitution: Introduction of various functional groups onto the benzene ring.

Scientific Research Applications

1-((1R)-1-Aminoethyl)-2-(methylsulfonyl)benzene has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((1R)-1-Aminoethyl)-2-(methylsulfonyl)benzene involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

  • 1-((1R)-1-Aminopentyl)-3-(methylsulfonyl)benzene
  • 1-((1R)-1-Aminobutyl)-3-(methylsulfonyl)benzene
  • 1-((1R)-1-Aminopentyl)-4-(methylsulfonyl)benzene

Comparison: 1-((1R)-1-Aminoethyl)-2-(methylsulfonyl)benzene is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications.

Properties

Molecular Formula

C9H13NO2S

Molecular Weight

199.27 g/mol

IUPAC Name

(1R)-1-(2-methylsulfonylphenyl)ethanamine

InChI

InChI=1S/C9H13NO2S/c1-7(10)8-5-3-4-6-9(8)13(2,11)12/h3-7H,10H2,1-2H3/t7-/m1/s1

InChI Key

YWPAIOBGKCDKQA-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1S(=O)(=O)C)N

Canonical SMILES

CC(C1=CC=CC=C1S(=O)(=O)C)N

Origin of Product

United States

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